molecular formula C7H7N3 B1292577 1H-pyrrolo[3,2-c]pyridin-6-amine CAS No. 1000342-74-4

1H-pyrrolo[3,2-c]pyridin-6-amine

Cat. No. B1292577
M. Wt: 133.15 g/mol
InChI Key: IEKFXCSXZRHCIG-UHFFFAOYSA-N
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Description

The compound 1H-pyrrolo[3,2-c]pyridin-6-amine is a heterocyclic molecule that is part of a broader class of compounds with potential medicinal properties. The structure of this compound includes a pyrrolopyridine core, which is a fused ring system combining a pyridine and a pyrrole ring. This core structure is known to be a key feature in various pharmacologically active compounds.

Synthesis Analysis

The synthesis of related pyrrolopyridine derivatives has been reported in several studies. For instance, a domino reaction involving Michael addition followed by amination, intramolecular amidation, and dehydronitrosation has been used to synthesize 4,6-diarylated pyridin-2(1H)-one derivatives from chalcones . Additionally, an electrochemical aliphatic C–H amination strategy has been developed to access important heterocyclic motifs, including pyrrolidines and piperidines, which share structural similarities with pyrrolopyridines . Moreover, a cascade reaction involving primary amine, 2-butynedioate, and propargylic alcohol in the presence of Lewis acid has been utilized to construct 1,2-dihydropyridines and related structures .

Molecular Structure Analysis

The molecular structure of pyrrolopyridine derivatives has been characterized using various spectroscopic techniques. For example, 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine was characterized by 1H-NMR, 13C-NMR, FTIR, UV-Vis, mass spectral studies, and single-crystal X-ray diffraction, revealing intermolecular hydrogen bonds and a three-dimensional network formed by C-H…π and N-H…π-facial hydrogen bonds .

Chemical Reactions Analysis

Pyrrolopyridine derivatives can undergo various chemical reactions. A series of 5-substituted 1H-pyrrolo[3,2-b]pyridines were synthesized using a copper iodide catalyzed cyclization, and their structure-activity relationship was established, showing some compounds to be potent inhibitors of gastric acid secretion . Additionally, reactions of 7-hydroxy derivatives of pyrrolopyridines with nucleophiles have been used to synthesize various substituted derivatives under acidic or basic conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyridine derivatives are influenced by their molecular structure. The crystal structures of some derivatives have been studied, showing that the supramolecular assembly is controlled mainly by strong hydrogen bonds and, in some cases, by C-H…Cl interactions . The introduction of substituents can significantly affect the lipophilicity and pKa values of these compounds, as demonstrated in the synthesis of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives designed as potassium-competitive acid blockers .

Scientific Research Applications

Anticancer Activities

  • Scientific Field : Medicinal Chemistry
  • Application Summary : 1H-pyrrolo[3,2-c]pyridine derivatives were designed and synthesized as colchicine-binding site inhibitors . These compounds displayed moderate to excellent antitumor activities against three cancer cell lines (HeLa, SGC-7901, and MCF-7) in vitro .
  • Methods of Application : The compounds were tested for their ability to inhibit tubulin polymerization, disrupt tubulin microtubule dynamics, cause G2/M phase cell cycle arrest, and induce apoptosis .
  • Results : Compound 10t exhibited the most potent activities against three cancer cell lines with IC50 values ranging from 0.12 to 0.21µM . It significantly caused G2/M phase cell cycle arrest and apoptosis at concentrations of 0.12µM, 0.24µM, and 0.36µM .

Analgesic and Sedative Activities

  • Scientific Field : Pharmacology
  • Application Summary : New derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones were synthesized with potential analgesic and sedative activity .
  • Methods of Application : The analgesic activity of the new compounds was confirmed in the “hot plate” test and in the “writhing” test . The sedative properties were evaluated by observing the inhibition of locomotor activity in mice and the prolongation of thiopental sleep .
  • Results : All tested imides were more active in the “writhing” test than aspirin, and two of them were similar to morphine . All of the new imides inhibited the locomotor activity in mice to a statistically significant extent .

Treatment of Hyperglycemia and Related Disorders

  • Scientific Field : Endocrinology
  • Application Summary : Compounds containing 1H-pyrrolo[3,2-c]pyridin-6-amine may be used in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

Inhibition of Fibroblast Growth Factor Receptors (FGFR)

  • Scientific Field : Biochemistry
  • Application Summary : A series of 1H-pyrrolo[2,3-b]pyridine derivatives were reported with potent activities against FGFR1, 2, and 3 .
  • Methods of Application : The compounds were tested for their ability to inhibit FGFR and induce apoptosis in breast cancer 4T1 cells .
  • Results : Compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively) . It inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

Positron Emission Tomography (PET) Imaging

  • Scientific Field : Medical Imaging
  • Application Summary : Compounds containing 1H-pyrrolo[3,2-c]pyridin-6-amine have been used in the development of Positron Emission Tomography (PET) imaging agents .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

Synthesis of New Derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : 1H-Pyrrolo[3,2-c]pyridin-6-amine is used in the synthesis of new derivatives for various applications .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

Inhibition of Mitotic Kinase Monopolar Spindle 1 (MPS1)

  • Scientific Field : Biochemistry
  • Application Summary : Compounds containing 1H-pyrrolo[3,2-c]pyridin-6-amine have been used in the development of inhibitors for Mitotic Kinase Monopolar Spindle 1 (MPS1), a crucial component of the spindle assembly checkpoint signal . MPS1 is aberrantly overexpressed in many human cancers .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

Development of Positron Emission Tomography (PET) Imaging Agents

  • Scientific Field : Medical Imaging
  • Application Summary : Compounds containing 1H-pyrrolo[3,2-c]pyridin-6-amine have been used in the development of Positron Emission Tomography (PET) imaging agents .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed and may cause eye irritation . Precautionary measures include rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

1H-pyrrolo[3,2-c]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-7-3-6-5(4-10-7)1-2-9-6/h1-4,9H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKFXCSXZRHCIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=NC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646632
Record name 1H-Pyrrolo[3,2-c]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-pyrrolo[3,2-c]pyridin-6-amine

CAS RN

1000342-74-4
Record name 1H-Pyrrolo[3,2-c]pyridin-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000342-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[3,2-c]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
CJ Van der Westhuizen - 2020 - repository.up.ac.za
Alzheimer’s disease (AD) is the most common neurodegenerative disease which is a significant socio-economic problem. The number of patients affected by the disease is increasing …
Number of citations: 0 repository.up.ac.za
S Naud, IM Westwood, A Faisal… - Journal of medicinal …, 2013 - ACS Publications
The protein kinase MPS1 is a crucial component of the spindle assembly checkpoint signal and is aberrantly overexpressed in many human cancers. MPS1 is one of the top 25 genes …
Number of citations: 81 pubs.acs.org
CJ van der Westhuizen, A Stander… - Journal of Chemical …, 2022 - ACS Publications
Alzheimer’s disease is the most common neurodegenerative disease and currently poses a significant socioeconomic problem. This study describes the uses of computer-aided drug …
Number of citations: 4 pubs.acs.org
EJ Hanan, C Eigenbrot, MC Bryan… - Journal of medicinal …, 2014 - ACS Publications
Activating mutations within the epidermal growth factor receptor (EGFR) kinase domain, commonly L858R or deletions within exon 19, increase EGFR-driven cell proliferation and …
Number of citations: 61 pubs.acs.org
W Xie, S Yang, L Liang, M Wang, W Zuo… - Journal of Medicinal …, 2022 - ACS Publications
Fibroblast growth factor receptors (FGFRs) play key roles in promoting cancer cell proliferation, differentiation, and migration. However, acquired resistance to FGFR inhibitors has …
Number of citations: 5 pubs.acs.org
GB Li, S Ji, LL Yang, RJ Zhang, K Chen… - European journal of …, 2015 - Elsevier
Lead optimization is one of the key steps in drug discovery, and currently it is carried out mostly based on experiences of medicinal chemists, which often suffers from low efficiency. In …
Number of citations: 27 www.sciencedirect.com
Y Niu, P Lin - Drug Discovery Today, 2023 - Elsevier
Alzheimer’s disease (AD) is a degenerative disease of the nervous system that progressively destroys memory and thinking skills. Currently there is no treatment to prevent or cure AD; …
Number of citations: 3 www.sciencedirect.com
X Li, L Zhou, Y Tian, S Zhou - Letters in Drug Design & …, 2015 - ingentaconnect.com
Monopolar spindle 1 (Mps1), a crucial component of spindle assembly checkpoint, essential to maintain the chromosomal stability, is an attractive cancer drug target. Now the …
Number of citations: 3 www.ingentaconnect.com

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